1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

CAS No.: 593261-87-1

Cat. No.: VC2322471

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 593261-87-1 |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21) |

| Standard InChI Key | BJBSXVBIXHZPGO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |

Introduction

Chemical Identity and Properties

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is identified by the CAS registry number 593261-87-1 . The compound possesses several key chemical properties that define its identity and potential reactivity in various chemical systems.

Basic Physicochemical Properties

The fundamental physicochemical properties of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molar Mass | 289.37 g/mol |

| CAS Number | 593261-87-1 |

These basic properties establish the compound's elemental composition and molecular weight, providing essential information for researchers working with this substance .

Nomenclature and Alternative Names

The compound is known by several synonyms in chemical databases and literature, which facilitates cross-referencing across different research platforms:

-

AKOS BBV-015791

-

OTAVA-BB 1016727

-

4-Piperidinecarboxylic acid, 1-[4-(1,1-dimethylethyl)benzoyl]-

These alternative identifiers are important for comprehensive literature searches and accurate compound identification in various chemical databases .

Structural Characteristics

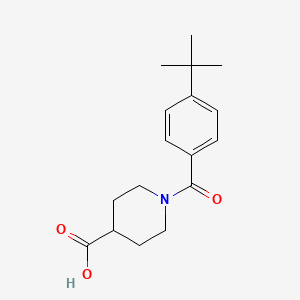

Molecular Structure

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid features a complex molecular architecture with several key structural components:

-

A piperidine ring, which serves as the core heterocyclic structure

-

A 4-tert-butylbenzoyl group attached to the nitrogen atom of the piperidine ring

-

A carboxylic acid functionality at the 4-position of the piperidine ring

This arrangement creates a molecule with both basic (piperidine nitrogen) and acidic (carboxylic acid) sites, potentially enabling interesting amphoteric behavior and hydrogen-bonding capabilities .

Functional Groups Analysis

The compound contains three primary functional groups that significantly influence its chemical behavior:

-

Tertiary amide group: Formed by the connection between the piperidine nitrogen and the 4-tert-butylbenzoyl group

-

Carboxylic acid group: Located at the 4-position of the piperidine ring

-

Tert-butyl group: A bulky substituent on the benzene ring that likely influences solubility and steric properties

The presence of these functional groups suggests potential for various chemical transformations and interactions with biological systems .

Related Compounds and Structural Analogs

Direct Structural Analogs

Several compounds share structural similarities with 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid, providing context for understanding its potential chemical and biological properties:

-

4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine: This compound shares the 4-tert-butylbenzoyl group attached to a piperidine ring but features a benzenesulfonyl group instead of a carboxylic acid. It has a molecular formula of C22H27NO3S and a molecular weight of 385.52 g/mol.

-

4-tert-Butylbenzoyl chloride: This compound represents a potential synthetic precursor with a molecular formula of C11H13ClO and a molecular weight of 196.67 g/mol. It likely plays a key role in the synthesis of compounds containing the 4-tert-butylbenzoyl moiety.

Comparative Analysis of Related Structures

The structural differences between 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid and its analogs offer insights into structure-activity relationships and synthetic pathways:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | C17H23NO3 | 289.37 | Reference compound |

| 4-(Benzenesulfonyl)-1-(4-tert-butylbenzoyl)piperidine | C22H27NO3S | 385.52 | Contains benzenesulfonyl instead of carboxylic acid |

| 4-tert-Butylbenzoyl chloride | C11H13ClO | 196.67 | Potential synthetic precursor |

This comparison highlights the structural diversity within this family of compounds and suggests potential routes for synthetic modifications.

Synthetic Approaches and Chemical Reactions

Reactivity Considerations

The presence of both a carboxylic acid group and an amide functionality suggests several potential reaction pathways:

-

The carboxylic acid group could undergo esterification, amide formation, or reduction reactions.

-

The amide bond connecting the piperidine and the 4-tert-butylbenzoyl group would likely be relatively stable under mild conditions but could potentially be cleaved under harsh acidic or basic conditions.

-

The tert-butyl group on the benzene ring would provide steric hindrance and potentially influence the reactivity of nearby functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume